3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
Boc-3,5-diiodo-L-thyronine is a derivative of the thyroid hormone metabolite 3,5-diiodo-L-thyronine. This compound is characterized by the presence of two iodine atoms at positions 3 and 5 on the inner ring of the thyronine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-diiodo-L-thyronine typically involves the iodination of L-thyronine followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of Boc-3,5-diiodo-L-thyronine follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Boc-3,5-diiodo-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting it back to L-thyronine.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Higher oxidation state derivatives of Boc-3,5-diiodo-L-thyronine.
Reduction: L-thyronine and its derivatives.
Substitution: Compounds with substituted functional groups replacing the iodine atoms.
Scientific Research Applications
Boc-3,5-diiodo-L-thyronine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in thyroid hormone metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in metabolic disorders and thyroid-related diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
Boc-3,5-diiodo-L-thyronine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It modulates energy metabolism by influencing mitochondrial function and oxidative stress. The compound also affects gene expression by binding to nuclear receptors, thereby regulating various metabolic processes .
Comparison with Similar Compounds
3,5-diiodo-L-thyronine: Shares the same iodination pattern but lacks the Boc protection group.
3,5,3’-triiodo-L-thyronine: Contains an additional iodine atom, leading to different biological activities.
Reverse triiodothyronine: An isomer with distinct metabolic effects .
Uniqueness: Boc-3,5-diiodo-L-thyronine is unique due to its Boc protection group, which enhances its stability and allows for selective reactions in synthetic chemistry. This makes it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVZOAWZWYUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21I2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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